MmpL3-IN-2

Antitubercular drug discovery MmpL3 inhibition Minimum inhibitory concentration (MIC)

Anti-TB drug discovery requires precise inhibitor selection due to non-interchangeable MmpL3 scaffolds. MmpL3-IN-2 offers a defined 8-azaspiro[4.5]decane core distinct from pyrrole or adamantyl series. - **Quantified cytotoxicity:** Vero cell IC50 = 16 µg/mL for SI calculations. - **ADME benchmark:** Documented moderate metabolic stability; ideal assay control. - **Scaffold-hopping probe:** Explore spirocyclic SAR vs. resistance-prone scaffolds. Supplied for in vitro TB research against drug-resistant M. tuberculosis.

Molecular Formula C27H30N2
Molecular Weight 382.5 g/mol
Cat. No. B12381423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmpL3-IN-2
Molecular FormulaC27H30N2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2
InChIKeyTWRAPWDFLQEFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MmpL3-IN-2: A Potent Pyridine-2-methylamine MmpL3 Inhibitor for Tuberculosis Drug Discovery Research


MmpL3-IN-2 (compound 62) is a pyridine-2-methylamine derivative that potently inhibits the mycobacterial membrane protein Large 3 (MmpL3) [1]. This compound was identified through structure-based drug design and exhibits sub-microgram per milliliter activity against Mycobacterium tuberculosis H37Rv (MIC = 0.0156 μg/mL) and clinically isolated multidrug-resistant/extensively drug-resistant (MDR/XDR) strains (MIC = 0.0039–0.0625 μg/mL) [1]. It demonstrates low cytotoxicity against Vero cells (IC50 ≥ 16 μg/mL) and moderate metabolic stability in human liver microsomes (CLint = 28 μL/min/mg) [1]. As a research tool compound, MmpL3-IN-2 offers a well-characterized chemical probe for investigating MmpL3 function and validating novel antitubercular strategies.

1 8-azaspiro[4.5]decane MmpL3 inhibitor series for TB research
2 Mammalian cell cytotoxicity endpoint context (Vero cells)
3 Moderate metabolic stability reported for ADME study design

Why MmpL3-IN-2 Cannot Be Simply Replaced by Other MmpL3 Inhibitors or Pyridine-2-methylamine Analogs


MmpL3 inhibitors constitute a chemically diverse class of compounds that, despite sharing a common molecular target, exhibit profound differences in potency, metabolic stability, and activity against drug-resistant strains [1]. Pyridine-2-methylamine derivatives are particularly sensitive to structural modifications: even minor changes to the R1 heterocycle or R2 aromatic group can alter MIC values by orders of magnitude and dramatically affect microsomal half-life [1]. For instance, compounds 37 and 68—close structural analogs of MmpL3-IN-2—display 4- to 27-fold higher intrinsic clearance rates and are essentially unstable in human liver microsomes [1]. Furthermore, MmpL3 inhibitors differ in their ability to kill nonreplicating M. tuberculosis bacilli, with some chemotypes (e.g., adamantyl ureas and indolecarboxamides) lacking activity against this critical subpopulation [2]. Therefore, substituting MmpL3-IN-2 with a generic MmpL3 inhibitor or an unoptimized pyridine-2-methylamine analog would risk compromising both in vitro potency and downstream developability without rigorous, compound-specific validation.

Scaffold-dependent pharmacology Distinct spirocyclic core may shift MmpL3 binding kinetics and resistance profiles vs. pyrrole or adamantyl classes.
Metabolic stability class differs Qualitative moderate stability reported; direct substitution with good-stability analogs may alter in vivo exposure context.
Cytotoxicity thresholds are compound-specific Vero cell IC50 varies; comparator data may be non-quantitative, limiting direct safety-margin comparisons.

Quantitative Differentiation of MmpL3-IN-2: Potency, Stability, and Selectivity Metrics Relative to Key Comparators


Sub-Nanomolar Potency Against M. tuberculosis H37Rv: MmpL3-IN-2 vs. Clinical Candidate SQ109 and Leading MmpL3 Inhibitors

MmpL3-IN-2 (compound 62) exhibits a MIC of 0.0156 μg/mL (0.041 μM) against M. tuberculosis H37Rv [1]. This potency is approximately 18- to 38-fold greater than that of the Phase IIb/III clinical candidate SQ109, which has a reported MIC of 0.7–1.56 μM [2]. It is also >120-fold more potent than the diarylpyrrole BM212 (MIC = 5 μM) [3] and approximately 7-fold more potent than the adamantyl urea AU1235 (MIC = 0.1 μg/mL or 0.3 μM) [4] in the same H37Rv strain. These quantitative differences underscore the superior intrinsic antibacterial activity of MmpL3-IN-2 relative to multiple established MmpL3 inhibitor chemotypes.

Cytotoxicity Profile
Reported
IC50 = 16 μg/mL
Supports mammalian cell endpoint review
Vero cells, 72 h, Alamar Blue; selectivity index requires in-house MIC
Antitubercular drug discovery MmpL3 inhibition Minimum inhibitory concentration (MIC)

Retained Activity Against MDR and XDR Clinical Isolates: MmpL3-IN-2 vs. First- and Second-Line Antituberculars

MmpL3-IN-2 was profiled against a panel of drug-susceptible (V4207), multidrug-resistant (V2475, KZN494), and extensively drug-resistant (R506, TF274) M. tuberculosis clinical isolates [1]. MIC values ranged from 0.0039 to 0.0625 μg/mL, with the compound remaining highly active against all resistant strains. In contrast, isoniazid showed 200- to 400-fold increased MICs (0.04 μg/mL susceptible vs. 8–16 μg/mL for MDR/XDR), rifampin exhibited MICs of >128 μg/mL against XDR strains (vs. 0.0625 μg/mL susceptible), and kanamycin reached >128 μg/mL against XDR strains (vs. 2 μg/mL susceptible) [1]. This cross-resistance profile indicates that MmpL3-IN-2 is not compromised by the common resistance mechanisms affecting current first- and second-line therapies.

Scaffold Identity
Class-level
8-azaspiro[4.5]decane core vs. pyrrole-2-carboxamide, adamantyl urea, benzimidazole series
Supports scaffold-hopping SAR exploration
Direct binding kinetics or resistance data not publicly available for this core
Drug-resistant tuberculosis MDR-TB XDR-TB Clinical isolate profiling

Metabolic Stability Advantage: MmpL3-IN-2 vs. Structurally Related Pyridine-2-methylamine Analogs

In human liver microsomes, MmpL3-IN-2 (compound 62) exhibits a half-life (T1/2) of 49.5 min and an intrinsic clearance (CLint) of 28 μL/min/mg [1]. This represents a dramatic improvement over closely related analogs: compound 37, which differs only in the R1 substituent (isopropyl vs. phenyl), displays a T1/2 of 11.3 min and a CLint of 122.9 μL/min/mg—a 4.4-fold higher clearance rate [1]. Compound 68, a 2-furyl analog, is essentially unstable with a T1/2 of 1.8 min and a CLint of 758.2 μL/min/mg (27-fold higher than MmpL3-IN-2) [1]. These differences highlight the critical role of the 4-biphenyl moiety in conferring metabolic stability within this chemotype.

Metabolic Stability
Data to verify
Moderate (qualitative)
Context for ADME assay benchmarking
CLint / T1/2 values not disclosed; may differ from good-stability analogs
Human liver microsomal stability Intrinsic clearance Lead optimization ADME

Selectivity Index and Cytotoxicity Profile: MmpL3-IN-2 Compared to Pyridine-2-methylamine Lead Compound 21

MmpL3-IN-2 (compound 62) demonstrates low cytotoxicity against Vero cells with an IC50 of 16 μg/mL [1]. When combined with its H37Rv MIC of 0.0156 μg/mL, this yields a selectivity index (SI = IC50/MIC) of approximately 1,025. In contrast, the earlier lead compound 21 exhibits a Vero IC50 of ≥32 μg/mL but a much higher MIC of 0.5 μg/mL, resulting in an SI of ≥64 [1]. Thus, despite compound 21's lower absolute cytotoxicity, MmpL3-IN-2 achieves a >16-fold improvement in the in vitro therapeutic window due to its dramatically enhanced antibacterial potency. Other analogs with comparable MICs (e.g., compound 63, MIC = 0.0156 μg/mL, IC50 ≥ 32 μg/mL) maintain a favorable SI of ≥2,050 [1].

Selectivity index Vero cell cytotoxicity Therapeutic window Safety pharmacology

On-Target Engagement Confirmation: Resistance Shift Against MmpL3 S288T Mutant vs. Indole-2-carboxamide 6

To confirm that MmpL3-IN-2 (compound 62) directly targets MmpL3, the compound was tested against the M. tuberculosis mutant strain IAR2, which harbors a single nucleotide polymorphism (S288T) in the mmpL3 gene conferring resistance to indole-2-carboxamides [1]. MmpL3-IN-2 exhibited a 64-fold increase in MIC against the mutant (MIC = 1 μg/mL) relative to wild-type H37Rv (MIC = 0.0156 μg/mL) [1]. This shift is comparable to, and actually exceeds, the 32-fold shift observed for the indole-2-carboxamide reference compound 6 (MIC IAR2 = 0.0125 μg/mL; MIC WT = 0.0039 μg/mL) [1]. In contrast, isoniazid showed no change in MIC (0.04 μg/mL for both strains), confirming the mutation's specificity for MmpL3-targeting compounds [1].

Target engagement Resistance mechanism MmpL3 mutant Mode of action

hERG Liability Assessment: Benchmarking Cardiac Safety Risk with Cisapride

MmpL3-IN-2 (compound 62) was evaluated for hERG K⁺ channel inhibition using manual patch-clamp electrophysiology [1]. At a test concentration of 10 μM, MmpL3-IN-2 inhibited the hERG channel by 52.7% [1]. In the same assay, the positive control cisapride—a known hERG blocker—produced 97.2% inhibition at 300 nM [1]. This data provides a quantitative benchmark for assessing the compound's relative cardiac safety liability; the 52.7% inhibition at 10 μM corresponds to an approximate IC50 value in the low micromolar range, which is a standard parameter for prioritizing compounds during lead optimization.

hERG channel inhibition Cardiotoxicity risk Safety pharmacology Patch-clamp electrophysiology

Defined Research and Preclinical Applications for MmpL3-IN-2 Based on Verified Differentiation Data


Chemical Probe for MmpL3 Target Validation Studies

With its sub-nanomolar potency (MIC 0.0156 μg/mL) and on-target genetic validation via 64-fold resistance shift against the MmpL3 S288T mutant [1], MmpL3-IN-2 serves as an ideal chemical probe for confirming MmpL3 engagement in M. tuberculosis. Its superiority in potency over established MmpL3 inhibitors SQ109, BM212, and AU1235 [2][3][4] ensures that observed phenotypes are not confounded by insufficient target saturation. Researchers investigating MmpL3 biology or screening for MmpL3-dependent genetic interactions can rely on MmpL3-IN-2 to deliver robust, reproducible target inhibition.

Lead Compound for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

MmpL3-IN-2 represents the culmination of an extensive SAR campaign on the pyridine-2-methylamine scaffold [1]. Its optimized R1 (N-8-azaspiro[4.5]decyl) and R2 (4-biphenyl) substituents confer a unique combination of high potency, moderate metabolic stability (T1/2 49.5 min), and low cytotoxicity (SI ≈ 1,025) [1]. Medicinal chemistry teams seeking a starting point for further lead optimization—particularly to improve microsomal stability or reduce hERG inhibition—can use MmpL3-IN-2 as a benchmark against which to measure incremental improvements. The detailed SAR tables provided in the primary publication [1] enable rational design of next-generation analogs.

In Vitro Profiling of Drug-Resistant Tuberculosis Panels

MmpL3-IN-2 demonstrates uncompromised activity against MDR and XDR clinical isolates with MICs as low as 0.0039 μg/mL, while first- and second-line drugs exhibit >100- to >30,000-fold loss of potency [1]. This profile makes MmpL3-IN-2 an excellent control compound for panels of drug-resistant M. tuberculosis strains. Researchers evaluating novel antitubercular candidates can include MmpL3-IN-2 to benchmark activity against resistant subpopulations and to assess whether new chemical entities might share MmpL3's favorable cross-resistance profile.

Preclinical ADME and Safety Pharmacology Benchmarking

The availability of quantitative human liver microsomal stability data (CLint 28 μL/min/mg, T1/2 49.5 min) [1] and hERG inhibition data (52.7% at 10 μM) [1] positions MmpL3-IN-2 as a useful comparator for assessing the ADME and safety properties of other MmpL3 inhibitors or antitubercular chemotypes. Contract research organizations (CROs) and pharmaceutical discovery teams can use MmpL3-IN-2 as a standard to contextualize the microsomal clearance and cardiac liability of their own compounds, facilitating go/no-go decisions early in the drug discovery pipeline.

Application
Selection Property
Validation Focus
Cytotoxicity endpoint profiling
Vero cell IC50 endpoint
Selectivity index (CC50/MIC) vs. drug-resistant M. tuberculosis
Scaffold-hopping research
8-azaspiro[4.5]decane core
SAR exploration and resistance mechanism studies
ADME assay benchmarking
Reported moderate metabolic stability
Microsomal stability calibration and inhibitor panel comparison

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